3-(benzyloxy)-2,2-difluoropropan-1-amine
Description
3-(Benzyloxy)-2,2-difluoropropan-1-amine is a fluorinated aliphatic amine featuring a benzyloxy substituent at the third carbon and two fluorine atoms at the second carbon. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by fluorine and benzyl groups.
Properties
CAS No. |
2137662-92-9 |
|---|---|
Molecular Formula |
C10H13F2NO |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2,2-difluoro-3-phenylmethoxypropan-1-amine |
InChI |
InChI=1S/C10H13F2NO/c11-10(12,7-13)8-14-6-9-4-2-1-3-5-9/h1-5H,6-8,13H2 |
InChI Key |
XDAIBZPLXYPXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-2,2-difluoropropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Difluoro Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form primary amines or other derivatives.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while nucleophilic substitution of the difluoro groups can yield a variety of substituted amines.
Scientific Research Applications
3-(Benzyloxy)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the difluoro groups can modulate its reactivity and stability. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(benzyloxy)-2,2-difluoropropan-1-amine with related compounds from the evidence:
Key Observations:
- In contrast, trifluoromethyl groups (e.g., in CAS 270253-11-7) introduce stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions .
- Aromatic vs. Aliphatic Amines : Compounds like 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine exhibit planar aromatic rings, enabling interactions with biological targets (e.g., receptors), unlike the aliphatic backbone of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
